molecular formula C23H22Br2N6O B1261279 Mocetinostat dihydrobromide CAS No. 944537-89-7

Mocetinostat dihydrobromide

Cat. No.: B1261279
CAS No.: 944537-89-7
M. Wt: 558.3 g/mol
InChI Key: ACPWZKZFDFBALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mocetinostat dihydrobromide, also known as MGCD0103, is a chemically synthesized, orally available small-molecule and a benzamide-class inhibitor of histone deacetylases (HDAC) . It functions as an isotype-selective inhibitor, primarily targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IV HDAC11 . Its mechanism of action involves inhibiting deacetylase activity, leading to the accumulation of acetylated histones and other proteins . This activity can restore the expression of tumor suppressor genes that have been epigenetically silenced in cancer, promoting apoptosis (cell death), inducing cell cycle arrest, and inhibiting tumor proliferation . Preclinical data also indicates it can induce autophagic cell death and synergize with proteasomal inhibitors like bortezomib .This compound has been investigated in numerous clinical trials for hematological malignancies and solid tumors, including Hodgkin's lymphoma, follicular lymphoma, acute myelogenous leukemia (AML), myelodysplastic syndrome (MDS), and urothelial carcinoma . Beyond oncology, emerging research highlights its potential in other fields. Studies show Mocetinostat possesses anti-fibrotic and cardioprotective effects, demonstrated by its ability to regress cardiac hypertrophy, remodeling, and fibrosis in animal models of pressure overload . It also modulates the renin-angiotensin system (RAS) and has shown protective activity in a mouse model of osteoarthritis by activating Krüppel-like factor 4 (KLF4), which upregulates cartilage signature genes and suppresses inflammatory and catabolic pathways . This compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

944537-89-7

Molecular Formula

C23H22Br2N6O

Molecular Weight

558.3 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide;dihydrobromide

InChI

InChI=1S/C23H20N6O.2BrH/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18;;/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29);2*1H

InChI Key

ACPWZKZFDFBALX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br

Synonyms

MG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Origin of Product

United States

Molecular and Cellular Pharmacology of Mocetinostat Dihydrobromide

Mechanism of Histone Deacetylase Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of silenced genes, including tumor suppressor genes.

Isotype Selectivity Profile of Mocetinostat (B1684144) Dihydrobromide

Mocetinostat is recognized as a spectrum-selective inhibitor of Class I and Class IV histone deacetylases. nih.gov This selectivity is a key feature that distinguishes it from pan-HDAC inhibitors, which target multiple HDAC isoforms and may lead to broader, off-target effects. The targeted approach of mocetinostat allows for the modulation of specific cellular pathways.

Specificity Against HDAC Isoforms (HDAC1, HDAC2, HDAC3, HDAC11)

Mocetinostat demonstrates potent inhibitory activity against specific HDAC isoforms. In cell-free assays, it has been shown to inhibit HDAC1 with an IC50 value of 0.15 μM. selleckchem.com Its inhibitory activity extends to other Class I HDACs, including HDAC2 (IC50 = 0.29 μM) and HDAC3 (IC50 = 1.66 μM), as well as the Class IV HDAC, HDAC11 (IC50 = 0.59 μM). selleckchem.commedchemexpress.com The inhibitory potency of mocetinostat is most pronounced against HDAC1 and HDAC2. selleckchem.comnih.gov

Here is a summary of the inhibitory concentrations (IC50) of Mocetinostat against various HDAC isoforms:

HDAC IsoformIC50 (μM)
HDAC10.15
HDAC20.29
HDAC31.66
HDAC110.59

This table is based on data from cell-free assays. selleckchem.commedchemexpress.com

Absence of Activity Against Other HDAC Isoforms (e.g., HDAC4-8)

A significant aspect of mocetinostat's selectivity is its lack of inhibitory activity against Class II HDACs. nih.gov Specifically, it has been reported to have negligible action against HDAC4, HDAC5, HDAC6, HDAC7, and HDAC8. selleckchem.comcaymanchem.comaxonmedchem.com This selectivity for Class I and IV HDACs is a defining characteristic of its pharmacological profile.

Epigenetic Modulatory Activities

The inhibition of specific HDACs by mocetinostat leads to significant downstream effects on the epigenetic landscape of cells, primarily through the induction of histone hyperacetylation and subsequent changes in gene expression.

Induction of Histone Hyperacetylation

A direct consequence of mocetinostat's HDAC inhibitory activity is the accumulation of acetylated histones. In various human cancer cell lines, mocetinostat has been shown to induce the hyperacetylation of core histones H3 and H4 at micromolar concentrations. nih.govaxonmedchem.com This increase in histone acetylation leads to a more open chromatin structure, which can facilitate gene transcription. ontosight.ai The antitumor activity of mocetinostat has been correlated with this induction of histone acetylation in tumors. medchemexpress.com

Regulation of Gene Expression Profiles

By altering chromatin structure, mocetinostat modulates the expression of a wide range of genes. ontosight.ainih.gov This includes the upregulation of tumor suppressor genes that may have been silenced by HDAC activity. nih.govnih.gov For instance, mocetinostat has been shown to upregulate the expression of the tumor suppressor gene p21. researchgate.net Furthermore, it can downregulate the expression of transcription factors involved in cell proliferation, such as E2F1. nih.govnih.gov In the context of the immune system, mocetinostat has been found to upregulate genes involved in antigen presentation, including class I and II human leukocyte antigen (HLA) family members. nih.gov This modulation of gene expression is a key mechanism underlying its cellular effects. nih.gov

Reactivation of Tumor Suppressor Genes

Mocetinostat, an inhibitor of class I and IV histone deacetylases (HDACs), plays a crucial role in the reactivation of tumor suppressor genes that are often silenced in cancer cells. nih.govnih.gov By inhibiting HDAC enzymes, mocetinostat prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. nih.gov This open chromatin state allows for the transcription of previously suppressed genes, including critical tumor suppressor genes. nih.govdrugbank.comu-tokyo.ac.jp

Research has shown that mocetinostat's inhibition of HDAC1, in particular, is a key mechanism in upregulating the expression of these vital genes. nih.gov This process helps to restore the natural cellular defenses against uncontrolled cell growth and proliferation, which are hallmarks of cancer. drugbank.com The reactivation of tumor suppressor genes is a fundamental aspect of mocetinostat's anti-cancer activity, as it helps to re-establish normal cell cycle control and apoptosis pathways. drugbank.comncats.io

Downstream Cellular Effects

The pharmacological action of mocetinostat dihydrobromide at the molecular level triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor effects. These effects include the induction of programmed cell death, modulation of the cell cycle, promotion of cellular differentiation, and inhibition of DNA repair mechanisms.

Induction of Apoptosis Pathways

Mocetinostat has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govmedchemexpress.com This is achieved through the modulation of both the intrinsic and extrinsic apoptosis pathways. nih.gov

Intrinsic Pathway: Mocetinostat promotes the intrinsic, or mitochondrial, pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins. nih.gov It increases the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria, a critical step in activating the caspase cascade that ultimately executes cell death. nih.gov

Extrinsic Pathway: The compound also influences the extrinsic pathway by affecting the expression of proteins like Bid. nih.gov The modulation of these pathways culminates in the activation of caspases, such as caspase-3, which are the executioners of apoptosis. nih.govmdpi.com

Modulation of Cell Cycle Progression

Mocetinostat exerts significant control over cell cycle progression, a process often deregulated in cancer. nih.govresearchgate.net By inhibiting HDACs, mocetinostat leads to the upregulation of cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p21. The increased expression of p21 is a key factor in arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from proliferating uncontrollably.

Studies have shown that treatment with mocetinostat can lead to an accumulation of cells in the G1 and G2-M phases of the cell cycle and a depletion of cells in the S phase. medchemexpress.com This disruption of the normal cell cycle sequence is a critical component of mocetinostat's anti-proliferative activity.

Promotion of Cellular Differentiation

In addition to inducing cell death and arresting the cell cycle, mocetinostat also promotes cellular differentiation. nih.gov This is particularly relevant in cancers characterized by a block in cell maturation, such as certain leukemias and glioblastomas. wikipedia.orgnih.gov

In glioblastoma cell lines, for instance, mocetinostat has been shown to facilitate astrocytic differentiation. nih.gov This is achieved by activating differentiation markers like Glial Fibrillary Acidic Protein (GFAP) and suppressing markers of an undifferentiated state, such as Id2 and N-Myc. nih.gov By encouraging cancer cells to differentiate, mocetinostat can lead to a less aggressive tumor phenotype and a reduction in tumorigenicity. nih.gov

Inhibition of DNA Repair Mechanisms

While detailed research on the direct inhibition of specific DNA repair proteins by mocetinostat is ongoing, its role as an HDAC inhibitor suggests an indirect impact on these pathways. ncats.io HDAC inhibitors, in general, are known to influence the expression and activity of proteins involved in DNA damage response and repair. By altering the chromatin structure, mocetinostat can affect the accessibility of DNA repair machinery to sites of damage. This potential to interfere with DNA repair mechanisms can enhance the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy when used in combination.

Impact on Growth Factor Regulation

Mocetinostat has been shown to modulate the signaling of growth factors that are crucial for tumor growth and survival. nih.gov One of the key pathways affected is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and angiogenesis. nih.gov

By inhibiting HDAC1, mocetinostat can lead to the suppression of p-Akt protein expression, thereby downregulating the PI3K/Akt pathway. nih.gov Furthermore, mocetinostat has been observed to inhibit the EGFR signaling pathway, which can, in turn, reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. nih.gov The compound can also induce the transcription of anti-angiogenic factors like Thrombospondin-1. nih.gov This multi-pronged approach to disrupting growth factor signaling contributes significantly to its anti-tumor activity.

Induction of Oxidative Stress Responses

Mocetinostat's mechanism of action includes the induction of oxidative stress. bohrium.com Histone deacetylase inhibitors as a class can trigger reactive oxygen species (ROS)-induced cell death. bohrium.com The generation of ROS is a recognized consequence of treatment with various HDAC inhibitors and is considered a key part of their anticancer activity. mdpi.com

Cancer cells typically have higher basal levels of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. mdpi.com The induction of excess ROS can damage cellular components like DNA, proteins, and lipids, leading to the activation of cell death pathways. nih.govyoutube.com For some HDAC inhibitors, the accumulation of ROS is a primary mechanism for activating autophagy. nih.govmdpi.com This occurs through processes such as the disruption of mitochondrial respiration and energy metabolism, which results in a significant increase in intracellular ROS. nih.gov While the precise mechanisms for mocetinostat are still under investigation, the induction of oxidative injury is a noted downstream effect of HDAC inhibition. mdpi.com

It is important to note that some hydroxamate-based HDAC inhibitors have also been shown to protect neurons from oxidative stress through an HDAC-independent, catalase-like mechanism, suggesting the relationship between HDAC inhibitors and oxidative stress can be complex. nih.gov

Cellular ProcessObservation with HDAC InhibitorsPotential Implication for Mocetinostat
ROS GenerationHDAC inhibitors can induce the production of Reactive Oxygen Species (ROS). mdpi.comContributes to cellular damage and activation of cell death pathways. nih.gov
Mitochondrial DisruptionSome HDAC inhibitors disrupt mitochondrial respiration, leading to ROS generation. nih.govA potential mechanism for inducing oxidative stress and subsequent cell death.
Autophagy ActivationROS accumulation is a known trigger for autophagy in response to some HDAC inhibitors. nih.govmdpi.comLinks the oxidative stress response to autophagic cell death pathways.

Autophagic Cell Death Induction

Mocetinostat is recognized for its ability to induce autophagic cell death. nih.govbohrium.com Autophagy is a cellular process of self-digestion that recycles cellular components and damaged organelles. nih.gov While it can be a survival mechanism, excessive or sustained autophagy can lead to cell death. The induction of autophagic cell death is a known mechanism for several HDAC inhibitors. nih.govnih.gov

The effect of mocetinostat on autophagy can be highly context-dependent, demonstrating cell-line specific actions. nih.gov

Induction in Cancer Cell Lines : In several cancer cell lines, treatment with mocetinostat leads to an increase in the levels of autophagy markers such as MAP1LC3-II and ATG5 to ATG12 proteins, indicating the induction of autophagy. nih.gov

Inhibition in Primary Leukemia Cells : Conversely, in primary chronic lymphocytic leukemia (CLL) cells, mocetinostat was found to decrease autophagic flux. nih.gov This was reportedly caused by the activation of the PI3K-AKT-mTOR pathway and subsequent cleavage of ATG proteins. nih.gov In this context, where basal autophagy acts as a pro-survival mechanism, its inhibition by mocetinostat was shown to accelerate cell death. nih.gov

This dual role highlights the complexity of mocetinostat's interaction with the autophagic machinery, which varies depending on the cellular background. nih.gov

Cell TypeEffect of Mocetinostat on AutophagyObserved Molecular ChangesReference
Cancer Cell LinesInduces autophagyIncreased levels of MAP1LC3-II and ATG5-ATG12 proteins nih.gov
Primary Chronic Lymphocytic Leukemia (CLL) CellsDecreases autophagic fluxActivation of PI3K-AKT-mTOR pathway; Cleavage of ATG proteins nih.gov

Effects on Non-Histone Protein Targets (e.g., Microtubules)

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular functions, including cell division, structure, and intracellular transport. nih.govnih.gov The stability of microtubules is tightly regulated, and its disruption can lead to cell cycle arrest and cell death. youtube.com The ability of mocetinostat to destabilize microtubules represents an important aspect of its anticancer properties, distinct from its canonical epigenetic role. nih.gov

The acetylation of non-histone proteins is a critical regulatory mechanism for their function, stability, and interactions. nih.gov Besides microtubules, whose stability can be influenced by the acetylation of α-tubulin, other non-histone proteins are also targets of HDACs. nih.govresearchgate.net One such prominent target is the heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability and function of many oncogenic proteins. nih.gov Inhibition of HDAC6, a class II HDAC, is known to lead to Hsp90 hyperacetylation, which inactivates its chaperone function. While mocetinostat is selective for Class I and IV HDACs, the principle of targeting non-histone proteins like chaperones and cytoskeletal components is a shared feature among many HDAC inhibitors. nih.govnih.govmedchemexpress.com

Non-Histone TargetEffect of Mocetinostat/HDAC InhibitionFunctional ConsequenceReference
MicrotubulesDestabilizationDisruption of cytoskeletal functions, potential for cell cycle arrest and apoptosis. nih.gov
Hsp90 (general HDACi target)Hyperacetylation (by some HDACi) leads to inactivation.Misfolding and degradation of Hsp90 client proteins, many of which are oncoproteins. nih.gov

Preclinical Efficacy and Investigational Applications of Mocetinostat Dihydrobromide

Antineoplastic Activity in In Vitro Models

In vitro studies, which are conducted using cells in a laboratory setting, have been crucial in elucidating the anticancer properties of mocetinostat (B1684144). These studies have consistently shown its ability to inhibit the proliferation of a wide range of human cancer cell lines. taylorandfrancis.comnih.gov

Mocetinostat has exhibited potent antiproliferative activity across a broad spectrum of human cancer cell lines. taylorandfrancis.comnih.gov This effect is largely attributed to its ability to induce cell cycle arrest, preventing cancer cells from dividing and multiplying, and to trigger apoptosis. nih.gov A key characteristic of mocetinostat is its selectivity. Preclinical studies have indicated that it has a more potent antiproliferative effect compared to other HDAC inhibitors like vorinostat. taylorandfrancis.com Furthermore, mocetinostat has shown a degree of selectivity for neoplastic (cancerous) cells over normal, healthy cells. For instance, it demonstrated a lack of antiproliferative activity against normal human fibroblasts, a significant advantage in potential therapeutic applications. taylorandfrancis.comnih.gov

In a study involving the 4T1 mouse breast cancer cell line, mocetinostat demonstrated a time- and concentration-dependent toxic effect, inducing apoptosis. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 3,125 µM for mocetinostat after 48 hours of treatment. nih.gov

Mocetinostat has shown significant promise in preclinical models of hematological malignancies. nih.gov Early in vitro studies confirmed its antiproliferative activity in various hematologic cancer cell lines, including those for Hodgkin lymphoma. taylorandfrancis.com The compound induces cell cycle arrest in the G1 and G2-M phases and promotes apoptosis through caspase-dependent pathways. taylorandfrancis.com In Hodgkin lymphoma cell lines, mocetinostat has been observed to cause apoptosis and downregulate the CD30 protein, a known marker in this type of cancer. taylorandfrancis.com Preclinical investigations have also highlighted its activity against leukemia cells. researchgate.net

Cell Line TypeObserved EffectsReference
Hodgkin LymphomaCell cycle arrest (G1 and G2-M phases), apoptosis, downregulation of CD30 taylorandfrancis.com
LeukemiaAntileukemic effects, induction of apoptosis, cell cycle arrest researchgate.net

The antineoplastic activity of mocetinostat extends to various solid tumor cell models. nih.gov For instance, in leiomyosarcoma (LMS) cell lines, mocetinostat has been shown to inhibit cell growth, reduce clonogenic potential (the ability of a single cell to grow into a colony), and enhance apoptosis. ebi.ac.ukplos.org In non-small cell lung cancer (NSCLC) cell lines, mocetinostat was found to upregulate PD-L1 and genes involved in tumor antigen presentation. nih.gov

Studies on the 4T1 breast cancer cell line revealed that mocetinostat induced apoptosis by modulating the levels of key regulatory proteins. nih.govresearchgate.net Specifically, it decreased the levels of anti-apoptotic proteins like Bcl-2 and signaling molecules such as PI3K and Akt, while increasing the levels of pro-apoptotic proteins including Bax and various caspases. nih.govresearchgate.net

Cell Line TypeObserved EffectsReference
Leiomyosarcoma (LMS)Inhibition of cell growth, reduced clonogenic potential, enhanced apoptosis ebi.ac.ukplos.org
Non-Small Cell Lung Cancer (NSCLC)Upregulation of PD-L1 and antigen presentation genes nih.gov
Breast Cancer (4T1)Induction of apoptosis, modulation of apoptotic regulatory proteins nih.govresearchgate.net
Pancreatic CancerSuppression of growth and survival unmc.edu

Antitumor Effects in In Vivo Xenograft Models

Following promising in vitro results, the efficacy of mocetinostat has been evaluated in in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies have provided further evidence of its antitumor activity. taylorandfrancis.comcaymanchem.com

In preclinical xenograft models of lymphoma, mocetinostat has demonstrated significant biological activity. nih.gov Studies have shown that it can inhibit the growth of human tumor xenografts in mice. taylorandfrancis.comnih.gov These findings in animal models have supported the clinical investigation of mocetinostat in patients with relapsed and refractory Hodgkin's lymphoma and non-Hodgkin's lymphoma. nih.gov

Mocetinostat has also been investigated in preclinical models of pancreatic cancer. When used in combination with the chemotherapeutic agent gemcitabine (B846), mocetinostat demonstrated synergistic effects in suppressing the growth and survival of pancreatic ductal adenocarcinoma (PDAC) cells. unmc.edu In a xenograft model using BxPC-3 human pancreatic cancer cells, the related HDAC inhibitor AR-42, which also targets class I HDACs, was shown to inhibit tumor cell proliferation. researchgate.net Another study using a KPC3 mouse pancreatic cancer model showed that combining mocetinostat with gemcitabine potentiated the therapeutic response. researchgate.net

Xenograft ModelTherapeutic ApproachOutcomeReference
Pancreatic Ductal Adenocarcinoma (PDAC)Mocetinostat in combination with GemcitabineSynergistic suppression of cell growth and survival unmc.edu
BxPC-3 Pancreatic CancerAR-42 (Class I HDAC inhibitor)Inhibition of tumor cell proliferation researchgate.net
KPC3 Pancreatic CancerMocetinostat in combination with GemcitabinePotentiated therapeutic response researchgate.net

Efficacy in Other Solid Tumor Xenograft Models

Mocetinostat has demonstrated therapeutic potential in preclinical xenograft models of various solid tumors, both as a monotherapy and in combination with existing chemotherapeutic agents. In a leiomyosarcoma (LMS) xenograft model, the combination of mocetinostat with gemcitabine resulted in a superior anti-tumor effect compared to either drug administered alone. nih.gov This combination therapy led to a significant inhibition of tumor growth. nih.gov The underlying mechanism for this enhanced efficacy involves mocetinostat's ability to reduce the expression of gemcitabine-resistance markers, such as RRM1 and RRM2, while increasing the expression of a gemcitabine-sensitivity marker, hENT1, in LMS cells. nih.gov

As a single agent, mocetinostat has shown broad-spectrum antitumor activity by blocking the growth of human tumor xenografts in mice. caymanchem.com Further studies in syngeneic tumor models revealed that mocetinostat can modulate the tumor microenvironment by decreasing the populations of immunosuppressive cells, such as T-regulatory cells (Tregs), and increasing the number of beneficial CD8+ T cells. nih.gov The combination of mocetinostat with a PD-L1 antibody antagonist showed increased anti-tumor activity compared to either therapy alone in two different syngeneic tumor models, suggesting it can enhance checkpoint inhibitor therapy. nih.gov

Tumor TypeXenograft ModelCombination AgentKey Research Findings
Leiomyosarcoma (LMS)SKLMS1 XenograftGemcitabineSignificantly inhibited tumor growth compared to either agent alone; reduced expression of gemcitabine-resistance markers. nih.gov
Various Solid TumorsHuman Tumor XenograftNot ApplicableDemonstrated broad-spectrum antitumor activity as a single agent, blocking tumor growth. caymanchem.com
Syngeneic Tumor ModelsNot SpecifiedPD-L1 AntibodyIncreased anti-tumor activity; decreased immunosuppressive cells (Tregs) and increased CD8+ T cells within the tumor. nih.gov

Non-Oncological Preclinical Research

Antifibrotic Properties in Cardiovascular Disease Models

Mocetinostat has exhibited significant antifibrotic properties in several preclinical models of cardiovascular disease. In a rat model of pressure overload-induced cardiac hypertrophy, mocetinostat treatment attenuated cardiac fibrosis. imrpress.comimrpress.com This was evidenced by reduced histological fibrosis and decreased mRNA expression of key fibrotic genes, including Collagen-1, Collagen-3, Ctgf, and Fibronectin. imrpress.comimrpress.com

Similarly, in a rat model of congestive heart failure following myocardial infarction, mocetinostat treatment reduced total collagen deposition. nih.gov It has also been shown to block cardiac fibrosis in mice responding to chronic angiotensin II infusion. jci.org The mechanism behind these antifibrotic effects is associated with the inhibition of cardiac myofibroblast activation. nih.govnih.govmdpi.com In cultured cardiac fibroblasts, mocetinostat treatment led to the downregulation of fibrotic markers like Collagen III. nih.gov Studies in models of ischemic heart failure suggest its anti-fibrotic activity involves the modulation of the IL-6/STAT3 signaling pathway. nih.gov

Regulation of Cardiac Remodeling

Mocetinostat has been found to regulate adverse cardiac remodeling in response to pathological stress. imrpress.comresearchgate.netresearchgate.net In a rat model where cardiac hypertrophy was induced by transverse aortic constriction (TAC), administration of mocetinostat effectively regulated the associated cardiac remodeling. imrpress.comresearchgate.netresearchgate.net Echocardiography results showed that mocetinostat treatment moderated the increase in the thickness of the interventricular septum and the left ventricular posterior wall that occurs in response to pressure overload. imrpress.comimrpress.comresearchgate.net

Furthermore, mocetinostat administration effectively moderated the weight gain of the heart and left heart seen in the TAC model. imrpress.comimrpress.comresearchgate.net This was accompanied by a reduction in the size of cardiomyocytes. imrpress.comimrpress.com At the molecular level, mocetinostat treatment led to a substantial decrease in the mRNA levels of cardiac hypertrophy markers, specifically Nppa (atrial natriuretic peptide) and Nppb (brain natriuretic peptide). imrpress.comimrpress.com

Impact on Renin-Angiotensin System Activity

Preclinical research demonstrates that mocetinostat can impact the activity of the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular function. imrpress.com In a rat model of pressure overload-induced cardiac hypertrophy, mocetinostat treatment significantly reduced the serum concentrations of key RAS components, including renin, angiotensin II, and aldosterone. imrpress.com

This suppression of systemic RAS activity was also reflected at the genetic level. Mocetinostat administration led to a decrease in the mRNA expression of Renin and the angiotensin II type 1 receptor (Agtr1) in the heart tissue of rats subjected to pressure overload. imrpress.com By downregulating both the circulating components and a key receptor of the RAS, mocetinostat may interfere with the signaling pathways that drive hypertension and associated cardiac pathologies. imrpress.comresearchgate.net

Research AreaPreclinical ModelKey Research Findings
Antifibrotic Properties Pressure Overload-Induced Cardiac Hypertrophy (Rat)Attenuated cardiac fibrosis; decreased mRNA expression of Collagen-1, Collagen-3, Ctgf, and Fibronectin. imrpress.comimrpress.com
Chronic Angiotensin II Infusion (Mouse)Blocked the development of cardiac fibrosis. jci.org
Cardiac Remodeling Pressure Overload-Induced Cardiac Hypertrophy (Rat)Moderated increases in ventricular wall thickness; reduced heart weight and cardiomyocyte size; decreased mRNA of hypertrophy markers (Nppa, Nppb). imrpress.comimrpress.comresearchgate.netresearchgate.net
Renin-Angiotensin System Pressure Overload-Induced Cardiac Hypertrophy (Rat)Reduced serum concentrations of renin, angiotensin II, and aldosterone; decreased mRNA expression of Renin and Agtr1. imrpress.com

Mechanisms of Resistance to Mocetinostat Dihydrobromide

Cellular Determinants of Resistance to HDAC Inhibitors

The development of resistance to HDAC inhibitors is a multifaceted process involving changes in drug transport, target protein expression, chromatin structure, and the activation of survival pathways. nih.gov

One of the primary ways cancer cells develop resistance to chemotherapy is by actively pumping drugs out of the cell, thereby reducing the intracellular concentration to sub-lethal levels. nih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov

Overexpression of ABC Transporters : Increased expression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), is a common mechanism of multidrug resistance (MDR). nih.govnih.gov Studies have shown that some HDAC inhibitors can induce the expression of these transporters, leading to their own efflux and resistance. nih.govresearchgate.net For instance, treatment with certain HDAC inhibitors has been shown to upregulate P-gp expression. nih.gov While Romidepsin is a known substrate of P-gp, the interaction of Mocetinostat (B1684144) with these efflux pumps is an area of ongoing investigation. researchgate.net

Regulation of ABC Transporter Expression : The expression of ABC transporters is regulated by various factors, including nuclear receptors. spandidos-publications.com Some HDAC inhibitors have been found to affect these nuclear factors, which in turn can modulate the expression of MDR-related genes. spandidos-publications.com

Table 1: Key ABC Transporters in HDAC Inhibitor Resistance

TransporterAliasFunctionImplication in HDACi Resistance
ABCB1P-glycoprotein (P-gp)Efflux of a wide range of xenobioticsOverexpression leads to reduced intracellular HDACi concentration. nih.govnih.gov
ABCC1Multidrug Resistance-Associated Protein 1 (MRP1)Efflux of various drugs and their metabolitesImplicated in resistance to certain HDAC inhibitors. nih.gov

Alterations in the drug's target can also lead to resistance. In the context of HDAC inhibitors, this can involve changes in the HDAC enzymes themselves.

HDAC Overexpression : Increased expression of the target HDAC enzymes can potentially titrate the inhibitor, requiring higher concentrations to achieve a therapeutic effect. frontiersin.org For example, overexpression of HDAC8 has been linked to resistance to BRAF inhibitors in melanoma, a process that could potentially be targeted by HDAC inhibitors. aacrjournals.orgnih.gov

Target Mutation : While less commonly reported for HDAC inhibitors compared to other targeted therapies, mutations in the HDAC enzymes could potentially alter the binding affinity of the inhibitor, leading to reduced efficacy.

Since HDAC inhibitors function by altering chromatin structure, changes in the machinery that governs chromatin dynamics can contribute to resistance.

Compensatory Epigenetic Modifications : Cancer cells can counteract the effects of HDAC inhibitors by upregulating other epigenetic modifications that maintain a repressive chromatin state. nih.gov For example, increased DNA methylation can re-silence tumor suppressor genes that were activated by HDAC inhibition. nih.gov

Altered Chromatin Accessibility : The baseline chromatin structure of cancer cells can influence their sensitivity to HDAC inhibitors. nih.gov Alterations in chromatin remodeling complexes, such as the SWI/SNF complex, have been observed in some cancers and could impact the efficacy of HDAC inhibitors. thno.org In some contexts, resistance to HDAC inhibitors has been associated with a failure to reverse hypoacetylation at specific gene promoters. embopress.org

Cancer cells can adapt to the cellular stress induced by HDAC inhibitors by activating various stress response pathways.

Unfolded Protein Response (UPR) : HDAC inhibitors can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR. nih.gov While prolonged ER stress can trigger apoptosis, cancer cells can sometimes adapt to this stress, leading to survival and resistance. nih.gov The UPR is regulated by sensor proteins like PERK, IRE1, and ATF6, and the chaperone GRP78. nih.gov

MAPK Pathway Activation : Upregulation of signaling pathways like the PI3K/AKT/mTOR and MAPK pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of HDAC inhibitors. nih.gov Activation of the MAPK pathway has been specifically linked to resistance against HDAC inhibitors. aacrjournals.orgnih.gov

A common mechanism of drug resistance is the evasion of apoptosis, or programmed cell death. HDAC inhibitors induce apoptosis through various mechanisms, and alterations in these pathways can confer resistance. wiley.com

Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family is critical in determining a cell's fate. wiley.comnih.gov Upregulation of anti-apoptotic Bcl-2 family members is a frequent cause of resistance to HDAC inhibitors. nih.govresearchgate.net

p53 and p21 : The tumor suppressor p53 plays a key role in apoptosis. While HDAC inhibitors can induce p53 acetylation and activation, mutations or dysregulation of the p53 pathway can lead to resistance. nih.govoaepublish.com The cyclin-dependent kinase inhibitor p21, a downstream target of p53, can have a dual role. While it can mediate cell cycle arrest, its overexpression has also been linked to resistance to HDAC inhibitor-induced apoptosis. nih.gov

Apaf1 : The apoptotic protease-activating factor 1 (Apaf1) is a key component of the apoptosome, which is essential for the intrinsic apoptotic pathway. d-nb.info In some cancer cells, HDAC inhibitors can upregulate Apaf1, leading to apoptosis. d-nb.info Conversely, inactivation or lack of Apaf1 upregulation can contribute to resistance. d-nb.info

Table 2: Key Proteins in Anti-Apoptotic Resistance to HDAC Inhibitors

Protein Family/ProteinFunctionRole in Resistance
Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1)Anti-apoptoticUpregulation prevents apoptosis. nih.govresearchgate.net
p53Tumor suppressor, pro-apoptoticInactivation or mutation can lead to resistance. nih.govoaepublish.com
p21Cell cycle inhibitorOverexpression can protect against apoptosis. nih.gov
Apaf1Pro-apoptotic, component of the apoptosomeDownregulation or lack of induction can confer resistance. d-nb.info

HDAC inhibitors can induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. wiley.com Consequently, the upregulation of antioxidant defense mechanisms can be a mode of resistance.

Nrf2 Pathway : The transcription factor Nrf2 is a master regulator of the antioxidant response. nih.govplos.org Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of numerous antioxidant and detoxification genes. nih.govplos.org Studies have shown that resistance to HDAC inhibitors can be associated with the upregulation of Nrf2 and its target genes. nih.gov

Glutathione (B108866) and Thioredoxin Systems : The glutathione and thioredoxin systems are major cellular antioxidant pathways. nih.gov Increased levels of enzymes involved in these pathways, such as glutathione S-transferases and thioredoxin, can protect cancer cells from HDAC inhibitor-induced oxidative stress and contribute to resistance. researchgate.netnih.gov The pentose (B10789219) phosphate (B84403) pathway (PPP) is also crucial as it produces NADPH, which is essential for maintaining the reduced state of glutathione and thioredoxin. oncotarget.com

Investigational Biomarkers of Resistance

The development of resistance to targeted therapies like mocetinostat dihydrobromide is a significant clinical challenge. Researchers are actively investigating biomarkers that could predict or explain the lack of response to this histone deacetylase (HDAC) inhibitor. Identifying such biomarkers is crucial for patient stratification and the development of combination therapies to overcome resistance.

Role of Specific Genes (e.g., Zeste White 10 in Tyrosine Kinase Inhibitor Resistance)

Recent research has highlighted the potential role of specific genes in conferring resistance not only to tyrosine kinase inhibitors (TKIs) but also in contexts relevant to mocetinostat. One such gene of interest is Zeste White 10 (ZW10).

Studies have explored the expression patterns and clinical significance of ZW10, a gene implicated in resistance to TKIs in hepatocellular carcinoma (HCC). nih.govresearchgate.netpatsnap.com High expression of ZW10 has been inversely associated with the response to TKIs. nih.govresearchgate.net Using clustered regularly interspaced short palindromic repeats (CRISPR) screening, ZW10 was identified as a potential TKI-resistant gene. researchgate.netpatsnap.com The abundance of small guide RNA (sgRNA) corresponding to the ZW10 gene was noted to be decreased in a whole-genome CRISPR knockout library, which is an indication that ZW10 may be involved in TKI resistance. researchgate.netpatsnap.com

Interestingly, computational drug prediction and molecular docking studies have suggested that mocetinostat could be a potential inhibitor of ZW10. nih.govresearchgate.net This suggests a potential mechanism by which mocetinostat could overcome resistance in tumors with high ZW10 expression. The binding energies from these predictions indicate a strong potential interaction. nih.govresearchgate.net

Table 1: Predicted Binding Affinity of Potential Inhibitors to ZW10

Compound Minimum Binding Energy (kcal/mol)
Mocetinostat -8.2
Capecitabine -7.1

Data from molecular docking studies predicting the interaction between the compounds and the ZW10 protein. nih.govresearchgate.net

Furthermore, the investigation into ZW10 has revealed its association with poorer prognosis in HCC. nih.govresearchgate.net Analysis of transcriptional expression data from a large number of HCC samples demonstrated elevated levels of ZW10 in tumor tissues compared to noncancerous tissues. nih.govresearchgate.netpatsnap.com This upregulation of ZW10 was linked to promoting the growth of HCC cells. researchgate.net The potential pathway through which ZW10 exerts its effects is believed to be nucleocytoplasmic transport. nih.govresearchgate.net

Another gene implicated in drug resistance that is relevant to mocetinostat is the epithelial–mesenchymal transition (EMT) activator ZEB1. embopress.org Aberrant activation of EMT is a known cause of therapy resistance. embopress.orgembopress.org Research has shown that ZEB1-associated drug resistance in cancer cells can be reversed by the class I HDAC inhibitor mocetinostat. embopress.org Mocetinostat was found to interfere with ZEB1 function, leading to the restoration of miR-203 expression, which in turn represses stemness properties and increases sensitivity to chemotherapy. embopress.orgembopress.org This highlights a distinct mechanism through which mocetinostat can counteract resistance.

Combinatorial Therapeutic Strategies with Mocetinostat Dihydrobromide

Rationale for Combination Therapies

The primary rationale for combining mocetinostat (B1684144) with other therapies stems from the multifaceted role of HDACs in cancer biology. HDAC enzymes regulate the expression of a wide array of genes involved in cell proliferation, survival, and differentiation. nih.gov By inhibiting these enzymes, mocetinostat can induce cell cycle arrest, apoptosis, and autophagy in tumor cells. nih.govselleckchem.comnih.gov However, cancer is a complex disease often driven by multiple redundant or compensatory signaling pathways. oncotarget.com Combination therapy, therefore, presents a strategy to target different pathways simultaneously, which can lead to synergistic or additive anti-cancer effects. oncotarget.com

Preclinical evidence suggests that combining mocetinostat with other agents can lead to enhanced tumor cell killing and may help to overcome resistance mechanisms. nih.gov For instance, HDAC inhibitors can restore the expression of silenced tumor suppressor genes, potentially re-sensitizing tumors to conventional chemotherapies or targeted agents. nih.gov Furthermore, combining therapies can sometimes allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy. oncotarget.com The exploration of mocetinostat in combination regimens is supported by preclinical studies demonstrating synergy with various classes of anticancer drugs, including hypomethylating agents, proteasome inhibitors, and immunomodulatory agents. nih.govresearchgate.net

Preclinical Combinations with Proteasome Inhibitors

Preclinical studies have investigated the synergistic potential of combining mocetinostat with proteasome inhibitors, such as bortezomib (B1684674). The proteasome system is crucial for the degradation of proteins that regulate cell cycle and apoptosis, and its inhibition is a validated anti-cancer strategy.

Research has shown that mocetinostat synergizes with the proteasomal inhibitor bortezomib in in vitro models of lymphoma. nih.gov This synergistic effect was initially thought to be dependent on the inhibition of HDAC6, which is involved in the aggresome pathway for clearing misfolded proteins. However, subsequent studies demonstrated that the synergy between class-I HDAC inhibitors like mocetinostat and proteasome inhibitors is independent of HDAC6 inhibition. nih.govnih.gov This finding provides a strong rationale for developing combination regimens of class-I specific HDAC inhibitors with proteasome inhibitors, which could potentially be less toxic than pan-HDAC inhibitor combinations. nih.gov The combination of mocetinostat with proteasome inhibitors has been shown to induce apoptosis in Hodgkin lymphoma cell lines through this HDAC6-independent mechanism. nih.gov

Preclinical Combinations with Hypomethylating Agents

The combination of HDAC inhibitors with hypomethylating agents is based on the concept of "epigenetic priming." DNA methylation and histone deacetylation are two key epigenetic mechanisms that work in concert to silence tumor suppressor genes. Hypomethylating agents, such as 5-azacitidine, can reactivate silenced genes, and it is hypothesized that the subsequent addition of an HDAC inhibitor can further enhance and sustain their expression.

Preclinical studies have demonstrated a synergistic relationship between hypomethylating agents and HDAC inhibitors in relieving transcriptional repression. researchgate.net This provides a strong basis for evaluating mocetinostat in combination with agents like 5-azacitidine, particularly in hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myelogenous Leukemia (AML). researchgate.net The combination has shown promise in preclinical models of T-cell lymphoma, where it exhibited marked synergy. researcher.life This epigenetic combination therapy aims to reverse the aberrant gene silencing that contributes to the malignant phenotype.

Preclinical Combinations with Chemotherapeutic Agents (e.g., Gemcitabine)

Mocetinostat has been evaluated in preclinical models in combination with standard chemotherapeutic agents to assess its potential to enhance their cytotoxic effects. Gemcitabine (B846), a nucleoside analog widely used in the treatment of solid tumors like pancreatic cancer, has been a key focus of these investigations.

Preclinical data have shown that mocetinostat synergizes with gemcitabine to inhibit the growth of pancreatic cancer cells both in vitro and in vivo. nih.gov This synergistic interaction provides a rationale for clinical trials exploring this combination in patients with solid tumors. nih.gov Further research into the combination of a selective HDAC1/2/6 inhibitor with gemcitabine in pancreatic ductal adenocarcinoma (PDAC) cells has also suggested a promising therapeutic strategy. researchgate.net

Preclinical Model Combination Observed Effect
Pancreatic Cancer Cells (in vitro)Mocetinostat + GemcitabineSynergistic inhibition of cell growth nih.gov
Pancreatic Cancer Xenografts (in vivo)Mocetinostat + GemcitabineSynergistic inhibition of tumor growth nih.gov
Pancreatic Ductal Adenocarcinoma CellsSelective HDAC 1/2/6 Inhibitor + GemcitabineEnhanced therapeutic effects researchgate.net

Investigational Immunomodulatory Combinations (e.g., PD-1/PD-L1 Inhibitors)

A growing area of research is the combination of HDAC inhibitors with immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 pathway. The rationale is that epigenetic modulation by mocetinostat can enhance the immunogenicity of tumor cells and favorably alter the tumor microenvironment, thereby augmenting the efficacy of immunotherapy.

Preclinical studies have shown that mocetinostat can upregulate the expression of PD-L1 and genes involved in antigen presentation, including members of the human leukocyte antigen (HLA) family, in non-small cell lung cancer (NSCLC) cell lines. nih.gov Mechanistically, it was found that class I HDACs occupy the promoters of these immune-related genes, and mocetinostat treatment leads to an increase in active histone marks. nih.gov

In syngeneic tumor models, mocetinostat treatment led to a decrease in immunosuppressive cell populations within the tumor microenvironment, such as T-regulatory cells (Tregs) and potentially myeloid-derived suppressor cells (MDSCs), while increasing the population of CD8+ cytotoxic T cells. nih.gov The combination of mocetinostat with a PD-L1 antibody antagonist resulted in significantly greater anti-tumor activity compared to either agent alone in two different syngeneic tumor models (CT26 and MC38). nih.govresearchgate.net This enhanced efficacy was associated with an increased clonality of the T-cell repertoire, suggesting a more focused and potent anti-tumor immune response. nih.gov

Model System Treatment Key Findings
NSCLC Cell Lines (in vitro)MocetinostatUpregulation of PD-L1 and HLA genes nih.gov
Syngeneic Mouse Tumor ModelsMocetinostatDecreased Tregs and MDSCs; Increased CD8+ T cells nih.gov
Syngeneic Mouse Tumor ModelsMocetinostat + PD-L1 AntibodySignificantly enhanced anti-tumor activity compared to monotherapy nih.govresearchgate.net
Patient-derived Tregs (ex vivo)MocetinostatDownregulation of FOXP3 and HELIOS nih.gov

Novel Dual-Targeting Inhibitors Inspired by Mocetinostat Dihydrobromide (e.g., Cyclin-dependent Kinase 9/HDAC Inhibition)

The observed synergy between different classes of anti-cancer agents has inspired the development of single molecules capable of hitting multiple targets simultaneously. Based on the rationale that combinatorial therapy targeting both transcriptional regulation (via CDK9) and epigenetic modulation (via HDACs) could be highly effective, novel dual-functional inhibitors have been designed. patsnap.com

Advanced Research Methodologies and Translational Concepts in Mocetinostat Dihydrobromide Studies

Development and Application of Novel HDAC Enzyme Assays

The study of histone deacetylase (HDAC) inhibitors like Mocetinostat (B1684144) dihydrobromide has been significantly advanced by the development of novel enzyme assays. Early methods for monitoring HDAC activity, which utilized radio-labeled histones or required HPLC for resolution, were low-throughput. europeanpharmaceuticalreview.com Modern drug discovery necessitates microtiter plate-based assays that are compatible with high-throughput screening (HTS). europeanpharmaceuticalreview.com These advanced assays commonly employ absorbance, luminescence, and fluorescence detection methods. europeanpharmaceuticalreview.com

A variety of biochemical assays have been developed to monitor HDAC enzyme activity, many of which are available as commercial kits and have been validated for HTS. europeanpharmaceuticalreview.com These assays are crucial for identifying selective HDAC inhibitors, as most initial compounds are "pan-active," meaning they inhibit multiple HDAC enzymes. europeanpharmaceuticalreview.com

Common principles for these assays include:

Colorimetric Assays: An HDAC enzyme deacetylates a substrate, making it susceptible to an enzyme in a developer reagent. This releases a chromophore that can be detected by measuring absorbance. However, these assays often have low sensitivity. nih.gov

Fluorometric Assays: Similar to colorimetric assays, but the developer reagent releases a fluorophore. This method is significantly more sensitive. nih.gov A specific example involves the substrate Boc-Lys(ε-Ac)-AMC, which has been found to be cell-permeable and allows for monitoring of HDAC inhibition within cultured cells. researchgate.netnih.gov

Luminogenic Assays: These assays use a specific amino-luciferin labeled peptide substrate. Deacetylation by an HDAC enzyme allows a developer reagent to release amino-luciferin, which then acts as a substrate for luciferase, producing a glow-type luminescence. nih.gov

A novel whole-cell HDAC enzyme assay utilizing the cell-permeable, fluorescent substrate Boc-Lys(ε-Ac)-AMC was specifically developed and applied to evaluate the pharmacodynamic properties of Mocetinostat. nih.govaacrjournals.org This assay demonstrated that Mocetinostat inhibited HDAC activity in a dose-dependent manner in various human cancer cell lines and in human peripheral white blood cells ex vivo. nih.gov A key finding from this assay was that the inhibitory activity of Mocetinostat was time-dependent and sustained for at least 24 hours after the drug was removed, a characteristic not observed with the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). nih.gov

Table 1: Comparison of HDAC Enzyme Assay Methodologies

Assay Type Principle Advantages Disadvantages
Colorimetric Enzymatic release of a chromophore Simple, inexpensive Low sensitivity, prone to optical interference nih.gov
Fluorometric Enzymatic release of a fluorophore High sensitivity Can be affected by fluorescent compounds
Luminogenic Enzymatic release of luciferin, producing light High sensitivity, low background Can be more expensive
Whole-Cell Assay Utilizes cell-permeable fluorescent substrates Measures activity in a cellular context, allows for pharmacodynamic studies nih.gov May have higher variability than biochemical assays

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and for guiding its clinical development. transpharmation.com In preclinical studies of Mocetinostat, the primary pharmacodynamic biomarker has been the level of histone acetylation, which is a direct consequence of HDAC inhibition. nih.gov

In human cancer cells, Mocetinostat has been shown to induce the acetylation of core histones H3 and H4 at micromolar concentrations. nih.gov This has been a key indicator of its mechanism of action. Assays to monitor these PD effects in patients have included immunoblotting, ELISA, and flow cytometry to detect acetylated histones in peripheral white blood cells or tumor tissues. nih.gov

Preclinical studies in mouse models with human tumor xenografts have demonstrated a correlation between the induction of histone acetylation in tumors by Mocetinostat and its antitumor activity. nih.govaacrjournals.orgnih.gov For instance, in mice bearing SW48 tumors, oral administration of Mocetinostat led to a time-dependent increase in histone H3 hyperacetylation in the tumors, with a peak observed at 16 hours. nih.gov This increase in histone acetylation in the tumor correlated with the HDAC inhibitory activity observed in peripheral white blood cells, suggesting that blood can be used as a surrogate tissue to monitor the drug's effect. aacrjournals.org

Multiparameter flow cytometry has been developed as a sensitive technique for the PD assessment of HDAC inhibitors. nih.gov This method can quantify protein acetylation in small volumes of whole blood and allows for the correlation of acetylation with other markers on a single-cell basis. nih.gov

Table 2: Key Pharmacodynamic Findings for Mocetinostat in Preclinical Models

Model Biomarker Key Finding Reference
Human Cancer Cell Lines Histone H3 & H4 Acetylation Dose-dependent increase in acetylation. nih.gov nih.gov
Mouse Xenograft (SW48 Tumor) Histone H3 Acetylation 4.3-fold peak induction at 16 hours post-dose. nih.gov nih.gov
Mouse Xenograft (HCT116 Tumor) Histone H3 Acetylation Time-dependent induction correlated with plasma drug concentration. researchgate.net researchgate.net
Human Peripheral WBCs (ex vivo) HDAC Enzyme Inhibition Sustained inhibition for at least 24 hours after drug removal. nih.gov nih.gov

Strategies for Overcoming Resistance to HDAC Inhibitors

Resistance to cancer therapies, including HDAC inhibitors, is a significant clinical challenge. oaepublish.com Mechanisms of resistance to HDAC inhibitors are diverse and can involve alterations in various cellular pathways. nih.gov

Several cellular factors have been implicated in resistance to HDAC inhibitors, including:

Drug Efflux: Increased expression of drug transporters like P-glycoprotein (Pgp) can pump the inhibitor out of the cell, reducing its intracellular concentration. nih.gov

Target Overexpression or Alteration: Increased expression of the target HDAC enzymes may require higher concentrations of the inhibitor to achieve a therapeutic effect. nih.gov

Activation of Pro-Survival Signaling Pathways: The activation of pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways has been associated with resistance to HDAC inhibitors. nih.gov

Upregulation of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL can confer resistance to HDAC inhibitor-induced cell death. nih.govnih.gov

Activation of NF-κB: Constitutive activation of the NF-κB pathway, which promotes cell survival, has been linked to resistance to HDAC inhibitors. nih.gov

Strategies to overcome this resistance often involve combination therapies. The rationale is to simultaneously target the primary mechanism of action and the resistance pathway. For instance, combining HDAC inhibitors with inhibitors of the MAPK or PI3K pathways has been shown to increase cell death in resistant models. nih.gov Similarly, combining HDAC inhibitors with Bcl-2 inhibitors can lead to increased apoptosis. nih.gov

Another approach involves combining HDAC inhibitors with other epigenetic modifiers or with agents that induce DNA damage. mdpi.com For example, HDAC inhibitors have been shown to sensitize cells to DNA-damaging agents by downregulating DNA repair proteins. mdpi.com The combination of Mocetinostat with the BET inhibitor JQ1 has been shown to reduce the viability of breast cancer cells. researchgate.net

Table 3: Potential Strategies to Overcome Resistance to HDAC Inhibitors

Resistance Mechanism Proposed Strategy Rationale
Drug Efflux (e.g., Pgp) Co-administration with a Pgp inhibitor. nih.gov Increases intracellular concentration of the HDAC inhibitor. nih.gov
Activation of MAPK/PI3K pathways Combination with MEK or PI3K inhibitors. nih.gov Blocks the pro-survival signaling that counteracts the effect of the HDAC inhibitor. nih.gov
High levels of Bcl-2/Bcl-XL Combination with Bcl-2 family inhibitors (e.g., ABT-737). nih.gov Promotes apoptosis by inhibiting the anti-apoptotic machinery. nih.gov
Constitutive NF-κB activation Combination with an NF-κB inhibitor. nih.gov Suppresses the pro-survival signals mediated by NF-κB. nih.gov
Upregulation of other survival pathways Combination with other targeted agents (e.g., BET inhibitors). researchgate.net Synergistic targeting of multiple oncogenic pathways. researchgate.net

Role of Mocetinostat Dihydrobromide as a Research Reagent in Epigenetic Studies

This compound serves as a valuable research reagent in the field of epigenetics due to its selectivity as a Class I and IV HDAC inhibitor. nih.govdntb.gov.uahdacis.com It potently targets HDAC1, with activity also against HDAC2, HDAC3, and HDAC11, while not inhibiting Class II HDACs like HDAC4, 5, 6, 7, or 8. nih.govhdacis.com This selectivity allows researchers to dissect the specific roles of Class I and IV HDACs in various biological processes.

In epigenetic research, Mocetinostat is used to study the consequences of inhibiting these specific HDACs. This includes investigating changes in gene expression, cell cycle progression, apoptosis, and cellular differentiation. researchgate.netnih.gov For example, studies have used Mocetinostat to demonstrate that inhibition of Class I HDACs is sufficient to induce cell cycle arrest and apoptosis in cancer cells. taylorandfrancis.com

Furthermore, Mocetinostat is utilized to explore the role of HDACs in modulating the tumor microenvironment and immune responses. taylorandfrancis.com Research has shown that Mocetinostat can upregulate the expression of PD-L1 and antigen presentation genes in cancer cells, suggesting a role in enhancing anti-tumor immunity. nih.gov It has also been shown to decrease the number of immune-suppressive regulatory T cells (Tregs). taylorandfrancis.com By using Mocetinostat in combination with other agents, such as checkpoint inhibitors, researchers can investigate synergistic anti-tumor effects. nih.gov

The ability of Mocetinostat to induce both cell death and autophagy also makes it a useful tool for studying the interplay between these cellular processes. nih.gov Its use in preclinical models helps to elucidate the therapeutic potential of targeting specific HDACs in various diseases. nih.gov

Table 4: Applications of Mocetinostat as a Research Reagent

Research Area Specific Application Key Findings
Cancer Biology Investigating the role of Class I/IV HDACs in cell proliferation and survival. nih.gov Induces cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. nih.govtaylorandfrancis.com
Immuno-oncology Studying the modulation of the tumor immune microenvironment. nih.gov Upregulates PD-L1 and antigen presentation machinery; decreases regulatory T cells. taylorandfrancis.comnih.gov
Epigenetic Regulation Elucidating the specific functions of HDAC1, 2, 3, and 11 in gene expression. nih.gov Inhibition of these HDACs leads to hyperacetylation of histones and altered gene transcription. nih.gov
Drug Discovery Serving as a reference compound for the development of new selective HDAC inhibitors. Its chemical structure and activity profile provide a basis for medicinal chemistry efforts.

Q & A

Q. What are the primary molecular targets and mechanisms of action of Mocetinostat dihydrobromide in preclinical models?

this compound is a histone deacetylase (HDAC) inhibitor, primarily targeting HDAC isoforms 1, 2, 3, and 11. Methodologically, researchers should validate target specificity using isoform-selective enzymatic assays (e.g., fluorometric or colorimetric HDAC activity tests) and confirm cellular effects via Western blotting for acetylated histone H3 or tubulin. Dose-dependent inhibition curves and IC50 calculations are critical for establishing potency .

Q. How can researchers design in vitro assays to evaluate the efficacy of this compound in HDAC inhibition studies?

Key steps include:

  • Selecting cell lines with documented HDAC overexpression (e.g., hematologic malignancies).
  • Using viability assays (MTT or CellTiter-Glo) to assess growth inhibition.
  • Validating HDAC inhibition via chromatin immunoprecipitation (ChIP) or flow cytometry for acetylated histone markers.
  • Incorporating positive controls (e.g., trichostatin A) and normalizing data to solvent-only treated cells .

Q. What are the current gaps in understanding the pharmacokinetic profile of this compound across different biological systems?

Limited data exist on tissue-specific distribution, blood-brain barrier penetration, and metabolite identification. Researchers should prioritize LC-MS/MS-based pharmacokinetic studies in multiple animal models, paired with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. How should researchers address variability in drug response across cancer cell lines when testing this compound?

Stratify cell lines by genetic mutations (e.g., TP53 status) or HDAC expression levels using RNA sequencing. Employ combinatorial indexing (e.g., SynergyFinder) to distinguish additive vs. synergistic effects in drug combination screens. Replicate experiments across ≥3 independent cultures to account for biological variability .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling contradictory findings between in vitro and in vivo studies of this compound?

Discrepancies often arise from differences in drug bioavailability or tumor microenvironment interactions. Advanced approaches include:

  • Using patient-derived xenografts (PDX) to mimic human tumor heterogeneity.
  • Applying intravital imaging to monitor real-time drug penetration in vivo.
  • Validating in vitro findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How should researchers approach dose-response relationship modeling for this compound in combination therapy trials?

Use factorial experimental designs to test multiple drug ratios. Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). Incorporate Bayesian adaptive designs to optimize dosing in early-phase clinical trials .

Q. What strategies are effective for identifying predictive biomarkers of this compound response in heterogeneous cancer populations?

  • Perform whole-exome sequencing to correlate mutations (e.g., ARID1A) with treatment outcomes.
  • Use multiplex immunohistochemistry to assess HDAC isoform expression in tumor biopsies.
  • Validate candidate biomarkers in orthogonal assays (e.g., CRISPR-Cas9 knockout models) .

Q. How can researchers optimize experimental protocols to minimize off-target effects in HDAC inhibition studies?

  • Employ isoform-specific siRNA knockdowns to distinguish on-target vs. off-target effects.
  • Use proteomics (e.g., mass spectrometry) to identify non-HDAC binding partners.
  • Compare transcriptomic profiles (RNA-seq) of Mocetinostat-treated vs. pan-HDAC inhibitor-treated cells .

Q. What statistical frameworks are recommended for analyzing time-to-event data in this compound clinical trials?

Use Cox proportional hazards models adjusted for covariates like baseline HDAC activity. For small sample sizes, employ Kaplan-Meier survival analysis with log-rank tests. Pre-specify subgroup analyses to identify responder populations .

Q. How should researchers design studies to evaluate epigenetic resistance mechanisms to this compound?

  • Perform longitudinal chromatin accessibility assays (ATAC-seq) on resistant vs. sensitive clones.
  • Integrate CRISPR screens to identify genes modulating drug tolerance.
  • Validate findings using organoid models to maintain tumor architecture .

Data Analysis and Reporting Standards

Q. What are the best practices for presenting dose-response data in publications involving this compound?

Include dose-response curves with 95% confidence intervals, IC50/EC50 values, and Hill slopes. Use heatmaps for combination therapy results. Adhere to CONSORT or STROBE guidelines for clinical/preclinical studies, respectively .

Q. How can researchers ensure reproducibility when documenting experimental protocols for this compound studies?

  • Provide detailed supplemental methods, including buffer compositions and instrument settings.
  • Deposit raw data (e.g., flow cytometry FCS files) in public repositories like Figshare.
  • Follow the ARRIVE 2.0 guidelines for animal studies .

Q. What tools are recommended for meta-analysis of this compound efficacy across heterogeneous datasets?

Use RevMan or R packages (metafor) to calculate pooled effect sizes. Assess heterogeneity via I² statistics. Stratify analyses by cancer type or HDAC isoform expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.